molecular formula C19H15ClN2O4 B2700624 [(2-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899725-07-6

[(2-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2700624
CAS No.: 899725-07-6
M. Wt: 370.79
InChI Key: XYZQXLRBWJLMMT-UHFFFAOYSA-N
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Description

[(2-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a synthetic organic compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions may occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, it might be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for [(2-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorophenyl)amino)-2-oxoethyl indolizine-1-carboxylate
  • 2-((2-Chlorophenyl)amino)-2-oxoethyl 3-methylindolizine-1-carboxylate

Uniqueness

The unique structural features of [(2-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate, such as the presence of the 3-acetyl group, may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-12(23)17-10-13(16-8-4-5-9-22(16)17)19(25)26-11-18(24)21-15-7-3-2-6-14(15)20/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZQXLRBWJLMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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